![molecular formula C18H15Cl3N2O B2778277 5-chloro-4-{[(2,4-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318248-48-5](/img/structure/B2778277.png)
5-chloro-4-{[(2,4-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-{[(2,4-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its complex structure, which includes multiple chlorine atoms and a benzyl ether moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-{[(2,4-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Chlorination: Introduction of chlorine atoms at specific positions on the pyrazole ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Etherification: The benzyl ether moiety is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.
Reduction: Reduction reactions can target the chlorinated positions, potentially replacing chlorine atoms with hydrogen.
Substitution: The chlorine atoms on the benzyl and pyrazole rings can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products typically include dechlorinated derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
The compound or its derivatives could be investigated for pharmaceutical applications, particularly if they exhibit bioactivity that could be harnessed for therapeutic purposes.
Industry
In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals or dyes.
Mechanism of Action
The mechanism of action of 5-chloro-4-{[(2,4-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with a simpler structure.
2,4-dichlorobenzyl alcohol: Shares the dichlorobenzyl moiety but lacks the pyrazole ring.
Chloropyrazoles: A class of compounds with varying numbers and positions of chlorine atoms on the pyrazole ring.
Uniqueness
5-chloro-4-{[(2,4-dichlorobenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole is unique due to its specific combination of functional groups and the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and potential biological activity.
Properties
IUPAC Name |
5-chloro-4-[(2,4-dichlorophenyl)methoxymethyl]-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O/c1-23-18(21)15(17(22-23)12-5-3-2-4-6-12)11-24-10-13-7-8-14(19)9-16(13)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITPQGVSDJVYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
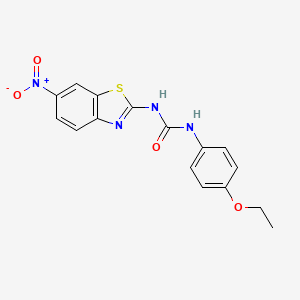

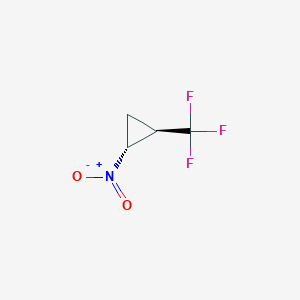
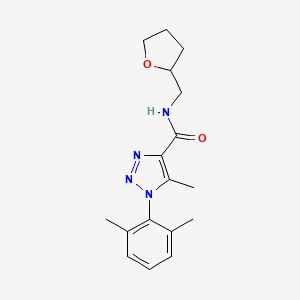
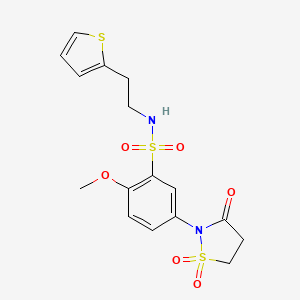
![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2778203.png)
![5-[4-(morpholin-4-yl)phenyl]-1H-pyrazol-3-amine](/img/structure/B2778208.png)
![N-(3-chlorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2778211.png)
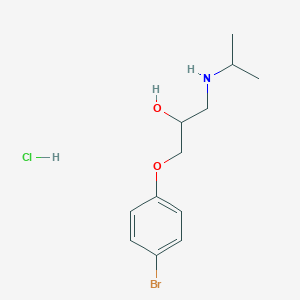
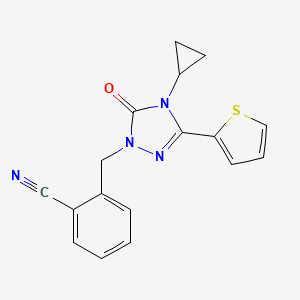
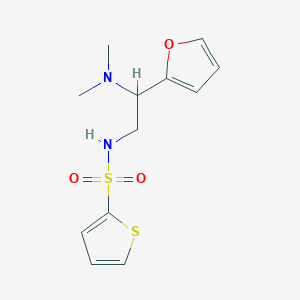
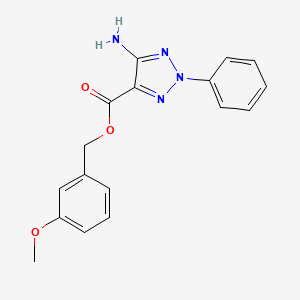
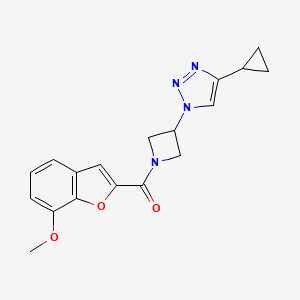
![3-Methoxy-4-[2-(2-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B2778217.png)
